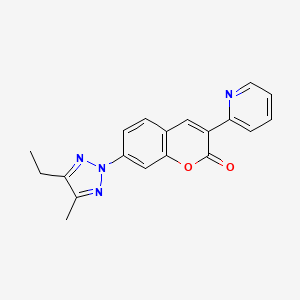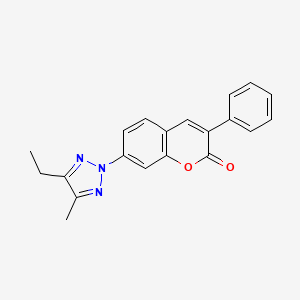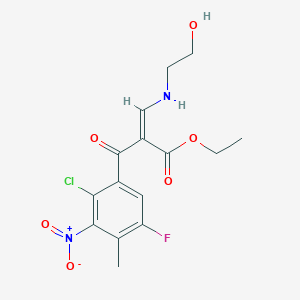
ethyl (Z)-3-(2-chloroethylamino)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a pyrrolidinone ring and an aminohexyl side chain, making it a versatile molecule with applications in various scientific disciplines, including medicinal chemistry, environmental science, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(6-Aminohexyl)-2-pyrrolidinone can be synthesized through a series of chemical reactions involving the formation of the pyrrolidinone ring and the attachment of the aminohexyl side chain. The specific synthetic routes and reaction conditions may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include hexylamine and pyrrolidinone derivatives, with reaction conditions typically involving controlled temperatures and pH levels to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of 1-(6-Aminohexyl)-2-pyrrolidinone involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Aminohexyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aminohexyl side chain can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different properties .
Wissenschaftliche Forschungsanwendungen
1-(6-Aminohexyl)-2-pyrrolidinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of biological processes and as a tool for investigating the interactions between molecules in biological systems.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a precursor for the synthesis of pharmaceutical agents.
Industry: 1-(6-Aminohexyl)-2-pyrrolidinone is used in the production of specialty chemicals, polymers, and other industrial products
Wirkmechanismus
The mechanism of action of 1-(6-Aminohexyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(6-Aminohexyl)-2-pyrrolidinone can be compared with other similar compounds, such as:
1-(6-Aminohexyl)-2-pyrrolidinone derivatives: These compounds have similar structures but with different functional groups attached to the pyrrolidinone ring or the aminohexyl side chain.
Pyrrolidinone-based compounds: These include other compounds with a pyrrolidinone ring but different side chains, which may have different properties and applications.
Aminohexyl-containing compounds: These compounds feature an aminohexyl side chain but different core structures, leading to variations in their chemical and biological properties
The uniqueness of 1-(6-Aminohexyl)-2-pyrrolidinone lies in its specific combination of the pyrrolidinone ring and the aminohexyl side chain, which imparts distinct chemical and biological properties that make it valuable for various applications.
Eigenschaften
IUPAC Name |
ethyl (Z)-3-(2-chloroethylamino)-2-(2-chloro-5-fluoro-4-methyl-3-nitrobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2FN2O5/c1-3-25-15(22)10(7-19-5-4-16)14(21)9-6-11(18)8(2)13(12(9)17)20(23)24/h6-7,19H,3-5H2,1-2H3/b10-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVDQEQPLCRJFZ-YFHOEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCCCl)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NCCCl)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-Chloropyrazol-1-yl)-1-benzofuran-6-yl]-4-ethyl-5-methyltriazole](/img/structure/B8043248.png)


![(E)-2-(4-chloropyrazol-1-yl)-3-[4-[(E)-2-(4-chloropyrazol-1-yl)-2-cyanoethenyl]phenyl]prop-2-enenitrile](/img/structure/B8043277.png)

![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)
![1-N',4-N'-bis(2-bicyclo[2.2.1]hept-5-enylmethyl)butanedihydrazide](/img/structure/B8043315.png)


![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)
![1-(5-chloro-[1,3]thiazolo[5,4-d][1,3]thiazol-2-yl)-N,N-dimethylpyridin-1-ium-4-amine;chloride](/img/structure/B8043342.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)
